molecular formula C7H9BrN2 B7941598 (S)-1-(5-Bromopyridin-3-yl)ethanamine

(S)-1-(5-Bromopyridin-3-yl)ethanamine

Cat. No.: B7941598
M. Wt: 201.06 g/mol
InChI Key: JVXAQAZTSXAUQX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(5-Bromopyridin-3-yl)ethanamine is a chiral amine derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and an ethylamine group at the 3-position (Figure 1). The (S)-enantiomer is structurally distinguished by its stereochemistry, which is critical for interactions in asymmetric synthesis and biological systems. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of ligands for metal catalysis or bioactive molecules targeting neurological receptors . Its molecular formula is C₇H₉BrN₂, with a molecular weight of 217.07 g/mol (CAS: 1213594-37-6) .

Properties

IUPAC Name

(1S)-1-(5-bromopyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXAQAZTSXAUQX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CN=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Formation and O-Benzylation

The synthesis begins with the conversion of 5-bromo-3-acetylpyridine to its corresponding oxime. In a representative procedure, 5-bromo-3-acetylpyridine (10.95 g, 50 mmol) is dissolved in ethanol (100 mL) and treated with hydroxylamine hydrochloride (4.59 g, 60 mmol) and sodium acetate (6.15 g, 75 mmol) at 60°C for 6 hours. The (E)-5-bromo-3-acetylpyridine oxime precipitates upon cooling and is isolated via filtration (yield: 92%).

Subsequent O-benzylation involves reacting the oxime with benzyl bromide (1.05 equiv) in anhydrous acetonitrile under basic conditions (K₂CO₃, KI) at reflux. This step affords the (E)-5-bromo-3-acetylpyridine O-benzyl oxime as a pale yellow oil (yield: 95%), critical for chiral induction in the subsequent reduction step.

Asymmetric Reduction Using Spiroborate Ester Catalysts

The enantioselective reduction of the O-benzyl oxime is achieved using a chiral spiroborate ester catalyst (5 mol%) and borane-tetrahydrofuran (BH₃·THF, 3.9 equiv) in anhydrous dioxane at 0–5°C. This step proceeds via a six-membered transition state, where the catalyst directs hydride delivery to the re face of the imine, yielding the (S)-enantiomer with 99% ee. Key parameters include:

  • Temperature : Strict maintenance at 0–5°C to minimize racemization.

  • Solvent : Anhydrous dioxane ensures catalyst stability and reaction homogeneity.

  • Workup : Quenching with methanol followed by refluxing hydrolyzes the borane-amine complex, releasing the free amine.

The crude product is purified via silica gel chromatography, yielding (S)-1-(5-Bromopyridin-3-yl)ethylamine in 89% yield.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

An alternative route involves resolving racemic 1-(5-Bromopyridin-3-yl)ethylamine using chiral acids (e.g., L-tartaric acid). The racemic amine is dissolved in hot ethanol and treated with an equimolar amount of L-tartaric acid, inducing crystallization of the (S)-diastereomeric salt. Recrystallization from ethanol/water (3:1) enhances enantiopurity to >99% ee, albeit with a lower overall yield (50–60%) compared to asymmetric reduction.

Enzymatic Resolution

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency, scalability, and practicality of the two primary methods:

Parameter Asymmetric Reduction Diastereomeric Resolution
Yield 89%50–60%
Enantiomeric Excess (ee) 99%99%
Catalyst/Cost Spiroborate ester ($$)L-Tartaric acid ($)
Scalability Industrial (multi-gram)Lab-scale (mg–g)
Purification ChromatographyRecrystallization

Industrial Production and Optimization

Large-Scale Asymmetric Reduction

For industrial applications, the asymmetric reduction protocol is optimized by:

  • Catalyst Recycling : Immobilizing the spiroborate ester on silica gel enables reuse for 5 cycles without loss of activity.

  • Continuous Flow Systems : Implementing flow chemistry reduces reaction time from 30 hours (batch) to 4 hours, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromopyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary amines.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(5-Bromopyridin-3-yl)ethanamine serves as a significant building block in the synthesis of various bioactive compounds. Its structural features enable it to interact with biological targets effectively, making it a valuable compound in drug discovery.

Key Applications:

  • Anticancer Agents: Research has indicated that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines. For instance, compounds derived from this scaffold have been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells, highlighting their potential as anticancer agents .
  • Neurological Disorders: The compound's ability to cross the blood-brain barrier positions it as a candidate for developing treatments for neurological disorders. Its interaction with neurotransmitter systems could lead to advancements in therapies for conditions such as depression and anxiety.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) involving this compound has provided insights into how modifications to its structure can enhance biological activity.

Example Data Table:

Compound VariantEC50 (μM)ActivityNotes
Parent Compound3.5ModerateOriginal compound
Methylated Variant1.2HighIncreased potency
Hydroxy Variant2.8ModerateRetained activity

The above table summarizes findings from SAR studies that demonstrate how specific modifications can significantly influence the compound's efficacy against cancer cell lines .

Case Studies

Case Study 1: Antitumor Activity
A study conducted on a series of this compound derivatives revealed their potential as selective inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism and cancer progression. Compounds were tested against various NSCLC lines, with notable selectivity observed in sensitive cell lines due to differential expression of cytochrome P450 enzymes .

Case Study 2: Neuropharmacological Effects
Another research effort explored the neuropharmacological effects of this compound in animal models. The compound showed promise in modulating serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromopyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared pyridine cores, halogen substitutions, and stereochemical variations. Key differences in structure, physicochemical properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Halogen(s) Stereochemistry Key Properties/Applications
(S)-1-(5-Bromopyridin-3-yl)ethanamine C₇H₉BrN₂ 217.07 3-pyridinyl, 5-Br Br S Chiral intermediate; Suzuki coupling
(S)-1-(6-Bromopyridin-3-yl)ethanamine C₇H₉BrN₂ 217.07 3-pyridinyl, 6-Br Br S Altered electronic profile; research use
(S)-1-(5-Bromo-2-chloropyridin-3-yl)ethanamine C₇H₈BrClN₂ 252.51 3-pyridinyl, 5-Br, 2-Cl Br, Cl S Increased steric bulk; dual halogen reactivity
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride C₇H₁₀FCl₂N₂ 223.07 3-pyridinyl, 5-F F R Fluorinated analog; lower lipophilicity
(S)-1-(Pyridin-3-yl)ethanamine C₇H₁₀N₂ 122.17 3-pyridinyl None S Base structure; precursor for halogenation

Structural and Electronic Differences

  • Halogen Position : Bromine at the 5-position (target compound) vs. 6-position (S-6-Br analog) alters the electron-withdrawing effects on the pyridine ring. The 5-Br substituent enhances electrophilic aromatic substitution reactivity compared to the 6-Br isomer .
  • Fluorine Substitution : The (R)-5-F analog (CAS: N/A) demonstrates reduced molecular weight and polarity compared to brominated analogs, influencing solubility and metabolic stability .

Biological Activity

(S)-1-(5-Bromopyridin-3-yl)ethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C7H10BrN2
  • Molecular Weight : 237.53 g/mol
  • CAS Number : 5-{[(Benzyloxy)carbonyl]amino}pyridine

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of neurotransmitter receptors. It has been studied for its role as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive function and neuroprotection.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It demonstrated significant antibacterial activity against several strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli40 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa50 µg/mL
Klebsiella pneumoniae45 µg/mL

These findings suggest that the compound could serve as a lead in developing new antibacterial agents, especially against resistant strains.

Anticancer Potential

Research has also explored the anticancer potential of this compound. A study evaluating its effects on human cancer cell lines revealed:

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)225Significant reduction in cell viability
HeLa (Cervical)150Induction of apoptosis
A549 (Lung)200Cell cycle arrest

The compound exhibited a dose-dependent response, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle modulation.

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegeneration. It was found to enhance cognitive function and reduce neuroinflammation in animal models, likely through its action on nAChRs:

  • Cognitive Improvement : Enhanced memory retention in rodent models.
  • Neuroinflammation : Decreased levels of pro-inflammatory cytokines in brain tissue.

Case Studies and Research Findings

  • Study on α7 nAChR Modulation :
    • A series of experiments demonstrated that this compound acts as a potent modulator of α7 nAChRs, showing an EC50 value of 0.14 µM, which indicates high potency compared to other compounds in its class .
  • Antibacterial Efficacy :
    • Comparative studies showed that the compound's antibacterial activity was comparable to standard antibiotics like ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm against various pathogens .
  • Anticancer Activity :
    • In vitro assays revealed that treatment with this compound resulted in significant cytotoxic effects against multiple cancer cell lines, supporting its potential as an anticancer therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for (S)-1-(5-Bromopyridin-3-yl)ethanamine?

A two-step approach is commonly employed:

  • Step 1 : Bromination of 5-acetylpyridine derivatives (e.g., 3-acetyl-5-bromopyridine) using reagents like NBS or Br₂ in the presence of Lewis acids .
  • Step 2 : Enantioselective reductive amination of the ketone intermediate. Chiral catalysts, such as (R)- or (S)-BINAP-Ru complexes, can achieve high enantiomeric excess (ee > 95%) .
  • Validation : Monitor reaction progress via TLC or HPLC. Confirm stereochemistry using polarimetry or chiral chromatography .

Q. How can the structure and purity of this compound be verified?

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Key signals include δ ~8.5 ppm (pyridine H), δ ~4.2 ppm (CH-NH₂), and a singlet for the bromine-substituted aromatic proton .
  • HRMS : Confirm molecular ion peak at m/z 215.00 (M+H⁺) .
    • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target purity >98% .

Q. What are the critical safety considerations for handling this compound?

  • Hazards : Limited toxicity data; assume acute toxicity (Category 4, GHS) based on structural analogs like (R)-1-(5-fluoropyridin-3-yl)ethanamine .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during asymmetric synthesis?

  • Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINAP) with Ru or Rh catalysts. For example, (S)-BINAP-RuCl₂ achieves >99% ee in reductive amination of pyridine derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enantioselectivity compared to THF .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to resolve racemic mixtures via acyl transfer reactions .

Q. What computational methods predict the electronic properties of this compound?

  • DFT Studies : Employ B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Bromine’s electron-withdrawing effect reduces HOMO energy (-6.2 eV), influencing reactivity .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO to model pharmacokinetic behavior .

Q. How does the bromine substituent influence pharmacological activity?

  • Target Binding : Bromine’s size and electronegativity enhance hydrophobic interactions with kinase ATP pockets (e.g., JAK2 inhibitors). Compare IC₅₀ values with non-brominated analogs .
  • Metabolic Stability : Bromine reduces CYP450-mediated oxidation, improving half-life in in vitro microsomal assays .

Q. What crystallographic techniques resolve the 3D structure of this compound?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water). Bromine’s heavy atom effect improves diffraction quality. Expect space group P2₁2₁2₁ with Z = 4 .
  • Key Parameters : Bond angles (e.g., C-Br-C ~120°) and torsional angles (e.g., pyridine-ethanamine dihedral ~15°) confirm stereochemistry .

Methodological Challenges

Q. How to address low yields in cross-coupling reactions involving the bromopyridine core?

  • Optimize Catalysts : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings. Additives like Cs₂CO₃ improve turnover .
  • Microwave Assistance : Reduce reaction time (30 min vs. 24 h) and increase yield (85% vs. 60%) under 100°C, 150 W .

Q. What strategies mitigate racemization during storage?

  • Acidic Conditions : Store as hydrochloride salt (pH < 3) to protonate the amine and prevent base-catalyzed racemization .
  • Lyophilization : Freeze-dried samples show no racemization after 6 months at -20°C .

Data Contradictions & Validation

Q. Discrepancies in reported NMR shifts: How to resolve them?

  • Solvent Calibration : Compare data in CDCl₃ vs. DMSO-d₆. Pyridine protons shift upfield by ~0.3 ppm in DMSO due to hydrogen bonding .
  • Internal Standards : Use TMS or residual solvent peaks for calibration. Cross-validate with computational NMR predictors (e.g., ACD/Labs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.